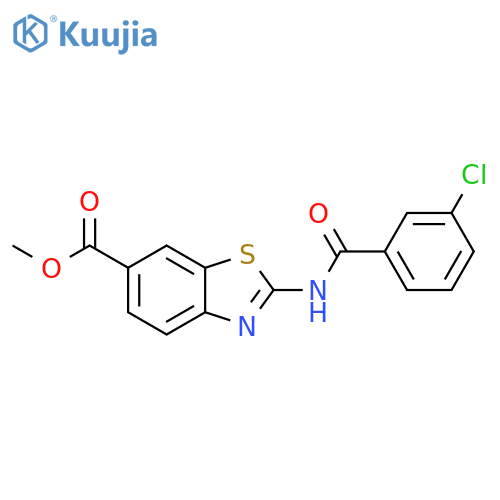Cas no 303796-75-0 (methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate)

303796-75-0 structure
商品名:methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate
- methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate
- 6-Benzothiazolecarboxylic acid, 2-[(3-chlorobenzoyl)amino]-, methyl ester
- Oprea1_245196
- AKOS024604932
- F1300-0092
- methyl 2-[(3-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
- SR-01000908560-1
- SR-01000908560
- 303796-75-0
- ZINC03181694
-
- インチ: 1S/C16H11ClN2O3S/c1-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19,20)
- InChIKey: ORAPWZMBBURCPU-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC(C(OC)=O)=CC=C2N=C1NC(=O)C1=CC=CC(Cl)=C1
計算された属性
- せいみつぶんしりょう: 346.0178911g/mol
- どういたいしつりょう: 346.0178911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1300-0092-30mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1300-0092-50mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1300-0092-5μmol |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1300-0092-10mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1300-0092-2mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1300-0092-3mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1300-0092-100mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1300-0092-25mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1300-0092-10μmol |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1300-0092-5mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate 関連文献
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
303796-75-0 (methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate) 関連製品
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
